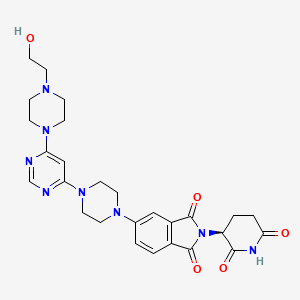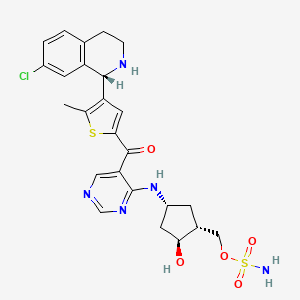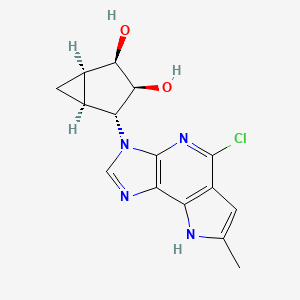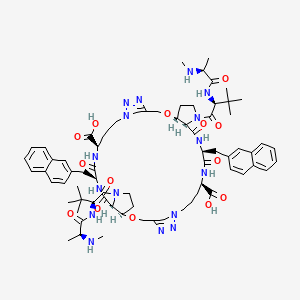
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is a derivative of thalidomide, a drug that was initially used as a sedative and later found to have immunomodulatory and anti-inflammatory properties. The addition of piperazine and pyrimidine groups enhances its pharmacological profile, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH involves multiple steps, starting with the preparation of thalidomide. Thalidomide is synthesized through the condensation of phthalic anhydride with glutamic acid. The resulting intermediate is then reacted with piperazine to introduce the piperazine moiety. The pyrimidine group is introduced through a nucleophilic substitution reaction with a suitable pyrimidine derivative. The final step involves the hydroxylation of the compound to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis.
化学反应分析
Types of Reactions
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperazine or pyrimidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dehydroxylated derivatives.
科学研究应用
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and immunomodulatory agent.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH involves multiple molecular targets and pathways. It is known to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation. The compound also modulates the activity of various enzymes and receptors, leading to its immunomodulatory and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its sedative and immunomodulatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and immunomodulatory effects.
Uniqueness
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH is unique due to the presence of both piperazine and pyrimidine groups, which enhance its pharmacological profile. This compound exhibits a broader range of biological activities compared to its parent compound and other derivatives, making it a valuable subject of research.
属性
分子式 |
C27H32N8O5 |
|---|---|
分子量 |
548.6 g/mol |
IUPAC 名称 |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H32N8O5/c36-14-13-31-5-7-33(8-6-31)22-16-23(29-17-28-22)34-11-9-32(10-12-34)18-1-2-19-20(15-18)27(40)35(26(19)39)21-3-4-24(37)30-25(21)38/h1-2,15-17,21,36H,3-14H2,(H,30,37,38)/t21-/m0/s1 |
InChI 键 |
JJPQTFKJFAJZQS-NRFANRHFSA-N |
手性 SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCO |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)




![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)




